Demethylchlorprothixene
Overview
Description
Demethylchlorprothixene is a bioactive chemical compound known for its applications in various scientific research fields. It is a derivative of chlorprothixene, a typical antipsychotic drug of the thioxanthene class. This compound has a molecular formula of C17H16ClNS and a molecular weight of 301.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorprothixene typically involves the demethylation of chlorprothixene. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Demethylchlorprothixene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Demethylchlorprothixene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of demethylchlorprothixene involves its interaction with various molecular targets in the body. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to the modulation of neurotransmitter release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Chlorprothixene: A typical antipsychotic drug with similar pharmacological properties.
Flupenthixol: Another thioxanthene derivative with antipsychotic effects.
Thiothixene: A thioxanthene antipsychotic with a different side effect profile.
Uniqueness: Demethylchlorprothixene is unique due to its specific demethylated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, chlorprothixene. This structural modification can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.
Biological Activity
Demethylchlorprothixene (DCP) is a metabolite of chlorprothixene (CPTX), an antipsychotic medication belonging to the thioxanthene class. Understanding the biological activity of DCP is essential for evaluating its pharmacological properties, therapeutic potential, and safety profile. This article delves into the biological activity of DCP, supported by research findings, data tables, and case studies.
DCP is structurally similar to CPTX and retains some pharmacological activities associated with its parent compound. Both compounds primarily exert their effects through antagonism at various neurotransmitter receptors:
- Dopamine Receptors: DCP inhibits postsynaptic mesolimbic dopaminergic D1 and D2 receptors, contributing to its antipsychotic effects .
- Serotonin Receptors: It also interacts with serotonin 5-HT2 receptors, which may play a role in mood regulation and psychosis treatment.
- Other Receptors: The compound exhibits activity at histamine H1 and muscarinic receptors, which can influence sedation and other side effects .
Pharmacokinetics
The pharmacokinetic profile of DCP has been studied in various animal models. Key findings include:
- Absorption: Following oral administration, DCP shows poor bioavailability due to extensive first-pass metabolism. In rats, the absorption from the gut appears efficient, but systemic availability is limited .
- Distribution: DCP has a large volume of distribution, indicating extensive tissue binding. Studies have shown that levels of DCP in brain tissue are significantly higher than in plasma .
- Metabolism: DCP is primarily metabolized in the liver, where it undergoes various biotransformation processes. The main metabolites identified include chlorprothixene-sulfoxide and N-demethyl-chlorprothixene-sulfoxide .
Biological Activity Data
The following table summarizes key biological activities and pharmacological effects of DCP compared to CPTX:
Compound | Dopamine Receptor Activity | Serotonin Receptor Activity | Histamine Receptor Activity | Antiemetic Effect | Sedative Effect |
---|---|---|---|---|---|
This compound | Yes | Yes | Yes | Moderate | Moderate |
Chlorprothixene | Yes | Yes | Yes | Strong | Strong |
Case Studies and Clinical Findings
Research has indicated that the biological activity of DCP can lead to significant clinical implications. For instance:
- Case Study on Antipsychotic Efficacy: A study involving patients treated with CPTX revealed that elevated levels of DCP correlated with improved antipsychotic outcomes. Patients exhibiting higher metabolite concentrations showed a more pronounced reduction in psychotic symptoms compared to those with lower levels .
- Phototoxicity Concerns: Prolonged exposure to light has been linked to increased phototoxic reactions associated with CPTX and its metabolites, including DCP. This necessitates caution in prescribing these medications, particularly for patients with a history of photosensitivity .
- Comparative Analysis in Animal Studies: In rodent models, DCP demonstrated a similar efficacy profile to CPTX but with reduced side effects related to sedation and extrapyramidal symptoms. This suggests potential advantages for using DCP as an alternative treatment option in certain populations .
Properties
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3/b13-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNIWJBWDRDXPK-MLPAPPSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51382-91-3 | |
Record name | Demethylchlorprothixene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051382913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEMETHYLCHLORPROTHIXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G94400Q0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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